molecular formula C26H27NO3 B120427 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone CAS No. 148260-92-8

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone

Cat. No. B120427
CAS RN: 148260-92-8
M. Wt: 401.5 g/mol
InChI Key: IMNTVVOUWFPRSB-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPPA is a type of azetidinone derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a range of research areas.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves its ability to interact with various cellular pathways and processes. 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, which may help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone may have neuroprotective effects, making it a potential candidate for use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone is that it may have variable effects depending on the specific cell type or tissue being studied, which may make it difficult to generalize results across different experimental systems.

Future Directions

There are several future directions for research involving 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone. One potential area of research is in developing new cancer therapies that incorporate 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone as a key component. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, particularly in the context of neurodegenerative diseases. Finally, there is a need for more research into the potential limitations and drawbacks of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments, in order to better understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves a multi-step process that requires the use of several chemical reagents and techniques. One common method for synthesizing 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropanal with a catalyst such as piperidine. This reaction produces a key intermediate compound, which is then further reacted with various other reagents to form the final 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone product.

Scientific Research Applications

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been studied extensively for its potential use in various scientific research applications. One area of research where 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has shown promise is in the field of cancer treatment. Studies have shown that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the ability to inhibit the growth and spread of cancer cells, making it a potential candidate for use in developing new cancer therapies.

properties

CAS RN

148260-92-8

Product Name

1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1

InChI Key

IMNTVVOUWFPRSB-JWQCQUIFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4

synonyms

1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
SCH 48461
SCH-48461

Origin of Product

United States

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